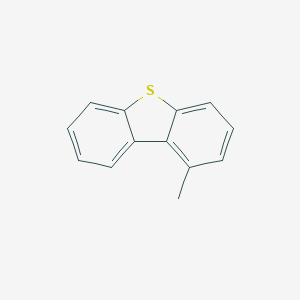

1-Methyldibenzothiophene

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10S/c1-9-5-4-8-12-13(9)10-6-2-3-7-11(10)14-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORCQSAKJDDBKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=CC=CC=C3SC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301037279 | |

| Record name | 1-Methyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301037279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7372-88-5, 31317-07-4 | |

| Record name | Dibenzothiophene, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007372885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301037279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 1 Methyldibenzothiophene

Advanced Synthetic Approaches to 1-Methyldibenzothiophene and its Derivatives

The synthesis of this compound and its functionalized analogues can be achieved through various modern chemical strategies. These include direct modification of the dibenzothiophene (B1670422) core and the construction of the heterocyclic system from precursor molecules.

Alkylation and Functionalization Strategies of Dibenzothiophene

The most direct method for synthesizing this compound is through the alkylation of dibenzothiophene. ontosight.ai This process can occur under thermal conditions, where dibenzothiophene undergoes alkylation to generate this compound (1-MDBT), particularly at elevated temperatures. researchgate.net Studies have shown that during thermal evolution, such as in geological settings, methyl dibenzothiophenes can form via the alkylation of the parent dibenzothiophene molecule. researchgate.net

Beyond simple alkylation, advanced functionalization strategies have been developed to introduce various groups onto the dibenzothiophene scaffold. A metal-free, C1-selective arylation of dibenzothiophenes has been achieved by activating dibenzothiophene sulfoxides with trifluoroacetic anhydride (B1165640) (TFAA), followed by the addition of phenols. manchester.ac.uk Furthermore, intramolecular ring-closing reactions of biaryl thioethers provide access to highly functionalized dibenzothiophene sulfonium (B1226848) salts, which can serve as precursors for further transformations. nih.govacs.org

| Functionalization Strategy | Reagents/Catalysts | Position | Product Type | Reference |

| Alkylation | Methylating agents | 1-position | This compound | ontosight.ai |

| Thermal Alkylation | Heat | 1-position | This compound | researchgate.net |

| C1-Arylation | Trifluoroacetic anhydride (TFAA), Phenols | 1-position | C1-Arylated Dibenzothiophenes | manchester.ac.uk |

| Ring-Closing Cyclization | N-chlorosuccinimide (NCS), Silver triflate (AgOTf) | N/A | Dibenzothiophene Sulfonium Salts | nih.govacs.org |

Facile Synthesis of Sulfur-Oxidized Dibenzothiophene Derivatives

Dibenzothiophene S-oxides are valuable intermediates in chemical synthesis and materials science. rsc.orgtus.ac.jp A novel and efficient two-step method has been developed for their synthesis, which avoids the often challenging traditional methods involving thiophene (B33073) ring formation and subsequent S-oxidation. rsc.orgazom.com

This modern approach involves a Suzuki-Miyaura cross-coupling of a 2-bromoaryl sulfinate ester with an appropriate arylboronic acid. rsc.org This is followed by an intramolecular electrophilic cyclization, activated by reagents like trifluoromethanesulfonic anhydride (Tf₂O), to yield the dibenzothiophene S-oxide. rsc.orgrsc.orgresearchgate.net This method has been successfully used to prepare various derivatives, including 2-methyldibenzothiophene (B8817296) S-oxide. rsc.org The process is notable for its good functional group tolerance, allowing for the synthesis of complex structures, such as those containing a reactive o-silylaryl triflate moiety, which can serve as an aryne precursor for further diversification. rsc.orgazom.com

| Reaction | Key Steps | Reagents/Catalysts | Key Feature | Reference |

| Facile S-Oxide Synthesis | 1. Suzuki-Miyaura Coupling 2. Intramolecular Electrophilic Cyclization | 1. Palladium catalyst (e.g., (amphos)₂PdCl₂) 2. Trifluoromethanesulfonic anhydride (Tf₂O) | High functional group tolerance; provides access to reactive intermediates. | rsc.orgazom.comrsc.orgresearchgate.net |

Gas-Phase Formation Mechanisms from Precursor Molecules

Quantum chemical calculations have elucidated the gas-phase formation mechanism of methyldibenzothiophenes. nih.gov A significant pathway involves the reaction of benzothiophene (B83047) (BT) with the cyclopentadienyl (B1206354) radical (CPDyl), which is an abundant radical in combustion and pyrolysis environments. nih.govmdpi.com

The mechanism proceeds through six primary steps:

Addition reaction between BT and CPDyl.

Ring closure.

First H shift.

C-C bond cleavage (the rate-determining step).

Second H shift.

Elimination of a methyl radical (CH₃) or a hydrogen atom (H). nih.govmdpi.com

This process can lead to the formation of either dibenzothiophene (DBT) or methyldibenzothiophene. Calculations show that the pathway resulting in this compound is energetically favored over the formation of 4-methyldibenzothiophene (B47821). mdpi.com

Mechanistic Investigations of Chemical Reactivity

The reactivity of this compound, particularly the cleavage of its robust carbon-sulfur bonds, is a key area of research, driven by its relevance to the hydrodesulfurization (HDS) of fossil fuels. rsc.orgresearchgate.net

Transition Metal-Mediated Carbon-Sulfur Bond Activation and Insertion

Homogeneous transition metal complexes have been extensively studied to understand the fundamental steps of C–S bond cleavage in dibenzothiophenes. rsc.orgresearchgate.net Various transition metals, including ruthenium, tungsten, iridium, molybdenum, and nickel, have been shown to mediate this activation. nih.govacs.orgacs.org

For instance, highly reactive tungsten complexes like [W(PMe₃)₄(η²-CH₂PMe₂)H] can achieve complete desulfurization of dibenzothiophene through C–S bond cleavage. nih.gov Similarly, the trinuclear ruthenium cluster [Ru₃(CO)₁₂] facilitates a double C–S bond activation and desulfurization, producing biphenyl. nih.govacs.org Nickel(0) compounds are also effective, activating both C–S bonds in dibenzothiophene. acs.org These reactions typically involve the insertion of the metal center into the C–S bond, forming a metallacycle intermediate which can then undergo further reactions. researchgate.net

| Metal Complex | Substrate | Outcome | Key Feature | Reference |

| [W(PMe₃)₄(η²-CH₂PMe₂)H] | Dibenzothiophene | Complete desulfurization | Generates butadiene-thiolate intermediate | nih.gov |

| [Ru₃(CO)₁₂] | Dibenzothiophene | Biphenyl | Double C–S bond activation | nih.govacs.org |

| Nickel(0) complexes | Dibenzothiophene | Biphenyls | Stoichiometric activation of both C–S bonds | acs.org |

| Ni-Mo-S catalyst | Dibenzothiophene | Desulfurization | Catalytic HDS via DDS or HYD pathways | hep.com.cn |

Ring-Opening Reactions and Derived Organometallic Species

Beyond simple C-S bond scission, transition metals can catalyze the complete ring-opening of dibenzothiophenes, leading to synthetically useful organometallic species. A notable example is the rhodium/copper-cocatalyzed ring-opening diborylation of dibenzothiophenes. oup.com

In this reaction, the two C–S bonds undergo sequential borylation in the presence of bis(pinacolato)diboron, resulting in the formation of 2,2'-diborylbiaryls. oup.com These diborylated products are versatile building blocks for "aromatic metamorphosis," allowing the construction of new cyclic systems such as dibenzofurans, oxaborins, and azaborins. oup.com Other ring-opening reactions include the reaction with Grignard reagents in the presence of nickel catalysts, which yields sulfur-free cross-coupled products like 2,2'-dimethyl-1,1'-biphenyl from dibenzothiophene and methylmagnesium bromide. acs.org

Hydrodesulfurization Hds Studies of 1 Methyldibenzothiophene

Refractory Nature in Deep Desulfurization Processes

1-Methyldibenzothiophene is recognized as a refractory sulfur-containing compound, meaning it exhibits significant resistance to removal during the deep hydrodesulfurization (HDS) of fossil fuels. This recalcitrance is a critical challenge in producing ultra-low sulfur diesel (ULSD) and other clean fuels. The primary reason for its refractory nature is steric hindrance. The presence of the methyl group, particularly when located in positions that shield the sulfur atom (like the 4 and 6 positions in 4,6-dimethyldibenzothiophene), physically obstructs the interaction of the sulfur atom with the active sites of the HDS catalyst. mdpi.comresearchgate.net This steric hindrance makes the direct cleavage of the carbon-sulfur (C-S) bonds more difficult compared to unsubstituted dibenzothiophene (B1670422) (DBT). dtu.dkethz.ch

The reactivity of thiophenic compounds generally decreases as the number of aromatic rings increases, following the order: thiophenes > benzothiophenes > dibenzothiophenes. researchgate.net Furthermore, the degree and position of alkyl substitution on the dibenzothiophene ring system significantly impact reactivity. researchgate.net Specifically, methyl groups in the 4- or 6-position are known to create the most significant steric hindrance, making these isomers particularly challenging to desulfurize. researchgate.net Consequently, while simpler sulfur compounds are readily removed under standard HDS conditions, these sterically hindered dibenzothiophenes persist, necessitating more severe process conditions or more advanced catalytic systems for their effective removal. mdpi.comgoogle.com

Catalytic Systems and Mechanistic Pathways in this compound HDS

The hydrodesulfurization of this compound, like other dibenzothiophenic compounds, proceeds through two primary reaction pathways: the hydrogenation (HYD) pathway and the direct desulfurization (DDS) pathway. The choice of pathway is heavily influenced by the catalyst type, reaction conditions, and the specific structure of the sulfur compound. mdpi.comhep.com.cn

The hydrogenation (HYD) pathway involves the initial hydrogenation of one of the aromatic rings of the this compound molecule before the C-S bond is broken. mdpi.comnih.gov This route is particularly important for sterically hindered compounds like those with methyl groups near the sulfur atom. ethz.chhep.com.cn By saturating one of the aromatic rings, the planarity of the molecule is disrupted, which can alleviate the steric hindrance and allow the sulfur atom to better access the catalyst's active sites. kfupm.edu.sa

The HYD pathway proceeds through several intermediate steps. First, the this compound is hydrogenated to form tetrahydro-1-methyldibenzothiophene. This intermediate then undergoes C-S bond cleavage (hydrogenolysis) to produce sulfur-free hydrocarbon products such as methyl-cyclohexylbenzene. researchgate.net In some cases, further hydrogenation can occur, leading to the formation of hexahydro- and perhydro-intermediates before the final desulfurization step. ethz.ch Density functional theory (DFT) calculations have shown that the HYD route is generally more exergonic (thermodynamically favorable) than the DDS route. researchgate.net

The predominance of the HYD pathway for hindered dibenzothiophenes highlights the importance of the hydrogenation function of the HDS catalyst. ethz.ch

The direct desulfurization (DDS) pathway involves the direct cleavage of the C-S bonds in the this compound molecule without prior hydrogenation of the aromatic rings. mdpi.comnih.gov This route leads to the formation of 1-methylbiphenyl as the primary hydrocarbon product and hydrogen sulfide (B99878) (H₂S). researchgate.net

The efficiency of this compound hydrodesulfurization is profoundly influenced by the composition and structure of the catalyst. Conventional HDS catalysts are typically based on molybdenum disulfide (MoS₂) promoted by cobalt (Co) or nickel (Ni), supported on high-surface-area materials like gamma-alumina (γ-Al₂O₃). mdpi.com

Molybdenum disulfide (MoS₂) is the primary active phase in most HDS catalysts. The structure of the MoS₂ crystallites, particularly the nature of their edges and corners, plays a critical role in catalytic activity. The "rim-edge" model suggests that hydrogenation reactions occur primarily on the "rim" sites (the top and bottom edges of the MoS₂ slabs), while the hydrogenolysis (desulfurization) steps can occur on all edge sites. taylors.edu.my

Recent research has highlighted the importance of different phases of MoS₂. The metallic 1T phase of MoS₂, in conjunction with sulfur vacancies, has been shown to significantly enhance HDS activity. The 1T phase is believed to promote the hydrogenation steps, while sulfur vacancies on the catalyst surface are thought to be the active sites for the desulfurization (C-S bond cleavage) steps. nih.gov The generation of a higher proportion of the 1T phase and an increased number of sulfur vacancies can lead to a remarkable improvement in the HDS rate of dibenzothiophenes. nih.gov

Nickel is a widely used promoter in HDS catalysts, often in the form of Ni-Mo-S structures. The role of nickel is to enhance the intrinsic activity of the MoS₂ phase. researchgate.net The coordination chemistry of nickel is a key factor in its promotional effect. Nickel can exist in various oxidation states and coordination geometries, which allows for the rational design of catalyst structures with specific functions. eurekalert.org

In Ni-Mo-S catalysts, nickel is believed to be located at the edges of the MoS₂ slabs, creating highly active "Ni-Mo-S" sites. tue.nl These sites are more effective at both hydrogenation and direct desulfurization than unpromoted MoS₂ sites. researchgate.net Nickel phosphide (B1233454) (Ni₂P) catalysts have also shown promise for HDS, with their activity linked to the exposed nickel atoms on the catalyst surface. acs.org

Furthermore, organometallic nickel complexes have been studied as catalysts for the desulfurization of dibenzothiophenes. For instance, nickel hydride dimers and other Ni(0) complexes, in the presence of Grignard reagents, can catalytically desulfurize dibenzothiophene and its methylated derivatives to produce the corresponding biphenyls. acs.org These studies suggest that thianickelacycles can be important intermediates in the catalytic cycle. acs.org The ability of nickel-based catalysts to facilitate C-C coupling reactions is also a noteworthy aspect of their reactivity. eurekalert.org

Interactive Data Table: HDS of Dibenzothiophenes over Different Catalysts

Below is a table summarizing the conversion and product selectivity for the hydrodesulfurization of dibenzothiophene (DBT) and 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT) over various catalysts. This data illustrates the influence of catalyst composition and the refractory nature of substituted dibenzothiophenes.

| Catalyst | Feed | Temperature (°C) | Pressure (psi) | Conversion (%) | DDS Product Selectivity (%) | HYD Product Selectivity (%) |

| Ni-Mo-S/SiO₂ | DBT | 280 | 435 | 100 | High | Low |

| Ni-Mo-S/SiO₂ | 4,6-DMDBT | 280 | 435 | 100 | Low | High |

| Pt Nanoparticles | DBT | 380 | Ambient | 100 | 100 | 0 |

| Pt Nanoparticles | 4,6-DMDBT | 380 | Ambient | 80 | 100 | 0 |

| CoMo/γ-Al₂O₃ | DBT | 300 | 102 atm | >90 | ~90 | ~10 |

| NiMo/γ-Al₂O₃ | DBT | 300 | ~450 | High | Dominant | Minor |

| NiMo/γ-Al₂O₃ | 4,6-DMDBT | 300 | ~450 | Moderate | Minor | Dominant |

Influence of Catalyst Composition and Structure on HDS Efficiency

Kinetic and Thermodynamic Considerations in this compound HDS

The hydrodesulfurization (HDS) of this compound (1-MDBT), like other alkyl-substituted dibenzothiophenes, is a complex process governed by intricate kinetic and thermodynamic principles. Understanding these factors is crucial for optimizing catalyst design and reactor conditions to achieve deep desulfurization of fuel stocks. The reactivity of these sulfur-containing compounds is heavily influenced by their molecular structure, the type of catalyst used, and the specific operating parameters of the HDS process.

Kinetic studies of the HDS of dibenzothiophenic compounds are frequently described using Langmuir-Hinshelwood (L-H) kinetic models. researchgate.netnih.govnumberanalytics.com This approach assumes that the reaction takes place on the catalyst surface between adsorbed reactant molecules. numberanalytics.com The L-H framework is adept at accounting for the adsorption of various species, including the sulfur compound itself, hydrogen, and reaction inhibitors like hydrogen sulfide (H₂S), thereby providing a more accurate representation of the reaction system. researchgate.netnih.gov

Research into the HDS of various sulfur compounds in real gas oil on a NiMo/Al₂O₃ catalyst has shown that the reactivity of different dibenzothiophene derivatives varies significantly. A study investigating dibenzothiophene (DBT), 4-methyldibenzothiophene (B47821) (4-MDBT), and 4,6-dimethyldibenzothiophene (4,6-DMDBT) found that the HDS reactivity decreases in the order of DBT >> 4-MDBT > 4,6-DMDBT. researchgate.net This indicates that the presence and position of alkyl groups on the DBT molecule create steric hindrance, which impedes the interaction between the sulfur atom and the active sites on the catalyst. researchgate.net Specifically, among 14 challenging sulfur compounds identified in one study, 4-methyldibenzothiophene was noted to have the highest HDS reactivity, whereas 4,6-dimethyldibenzothiophene had the lowest, underscoring the significant impact of steric hindrance from methyl groups at the 4 and 6 positions. researchgate.net

The HDS of these compounds is generally modeled as a pseudo-first-order reaction with respect to the sulfur compound's concentration. researchgate.net The rate constants for the HDS of 4-MDBT have been determined at various temperatures, as detailed in the table below.

Table 1: First-Order Rate Constants for the HDS of 4-Methyldibenzothiophene (4-MDBT) at 60 bar

| Temperature (°C) | Rate Constant (cm³/g·s) |

|---|---|

| 300 | 0.81 |

| 320 | 1.54 |

| 340 | 2.50 |

| 360 | 3.82 |

This table was generated using data from a study on the HDS of real gas oil components on a NiMo/Al₂O₃ catalyst. researchgate.net

The activation energy (Ea) is a critical kinetic parameter that represents the minimum energy required for a reaction to occur. For the HDS of complex feedstocks, the apparent activation energy can vary. Studies on middle distillates have reported activation energies ranging from 21.49 to 41.96 kcal/mol (approximately 90 to 175 kJ/mol). researchgate.net More specifically for dibenzothiophenic compounds, apparent activation energies are often in the range of 90 to 100 kJ/mol. researchgate.net For individual sulfur compounds within a real gas oil mixture, the apparent activation energies for HDS were found to increase from 80.0 to 120.5 kJ/mol with the increasing number of alkyl groups, which again highlights the lower reactivity of more substituted compounds. researchgate.net

Thermodynamically, the HDS process involves two primary reaction pathways:

Direct Desulfurization (DDS): This pathway involves the direct cleavage of the carbon-sulfur (C-S) bonds in the molecule without prior hydrogenation of the aromatic rings. hep.com.cnntnu.no

Hydrogenation (HYD): In this route, one of the aromatic rings of the dibenzothiophene molecule is first hydrogenated, followed by the cleavage of the C-S bonds. hep.com.cnntnu.no

Table 2: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | 1-MDBT |

| 4-Methyldibenzothiophene | 4-MDBT |

| 4,6-Dimethyldibenzothiophene | 4,6-DMDBT |

| Dibenzothiophene | DBT |

| Hydrogen Sulfide | H₂S |

Biodegradation and Environmental Fate of 1 Methyldibenzothiophene

Microbial Degradation Pathways

Microorganisms have evolved several metabolic strategies to transform dibenzothiophene (B1670422) (DBT) and its alkylated derivatives like 1-methyldibenzothiophene. The primary routes of attack involve either cleavage of the carbon-carbon bonds in one of the benzene (B151609) rings (Kodama pathway) or specific cleavage of the carbon-sulfur bonds (4S pathway). nih.gov

The Kodama pathway, first described for dibenzothiophene, involves the initial oxidation of one of the aromatic rings. nih.govnih.gov This pathway is considered a common method for the microbial degradation of DBT in environments that are not limited by sulfur. nih.gov Bacteria employing this pathway for substituted DBTs, such as this compound, produce corresponding substituted metabolites. nih.gov The degradation of methyl-DBT isomers via this pathway has been shown to yield the corresponding methyl-3-hydroxy-2-formylbenzothiophene (methyl-HFBT). nih.gov

The degradation process begins with the oxidation of a benzene ring, leading to the formation of intermediates like (+)-cis-1,2-dihydroxy-1,2-dihydrodibenzothiophene, which is then aromatized. asm.org Subsequent cleavage of the ring results in the formation of cis-4-[2-(3-hydroxy)-thionaphthenyl]-2-oxo-3-butenoic acid, which isomerizes to the trans form before being converted to the final, often-detected metabolite, 3-hydroxy-2-formylbenzothiophene (B1206837) (HFBT) for the parent compound. asm.org For this compound, this would result in a methyl-substituted HFBT. asm.org Some Pseudomonas strains are known to transiently accumulate HFBT from DBT degradation. asm.orgnih.gov

Table 1: Key Metabolites of the Kodama Pathway for Dibenzothiophenes

| Substrate | Key Metabolite | Reference |

| Dibenzothiophene (DBT) | 3-Hydroxy-2-formylbenzothiophene (HFBT) | nih.govnih.gov |

| Methyl-DBTs | Methyl-3-hydroxy-2-formylbenzothiophene (methyl-HFBT) | nih.gov |

| Dimethyl-DBTs | 7-Methyl-HFBT (from 4,6-dimethyl-DBT) | nih.gov |

The sulfur-specific, or 4S, pathway is a biodesulfurization process that selectively removes the sulfur atom from the thiophenic ring without degrading the carbon skeleton, thus preserving the fuel's caloric value. nih.govplos.org This pathway is of significant interest for industrial applications like the biodesulfurization of fossil fuels. oup.com The process involves a four-step enzymatic reaction. nih.gov

The 4S pathway for DBT proceeds as follows:

DBT is oxidized to dibenzothiophene sulfoxide (B87167) (DBTO). nih.govplos.org

DBTO is further oxidized to dibenzothiophene-5,5′-dioxide (DBTO2). nih.govplos.org

The C-S bonds in DBTO2 are cleaved, forming 2-(2'-hydroxyphenyl) benzene sulfinate (HPBSi). plos.org

Finally, HPBSi is desulfinated to produce 2-hydroxybiphenyl (HBP) and sulfite. plos.org

This pathway is catalyzed by a series of enzymes, commonly designated DszA, DszB, and DszC. mdpi.com While much research has focused on the parent compound DBT, bacteria capable of this pathway, such as Rhodococcus species, can also metabolize alkylated derivatives. mdpi.cominternationalscholarsjournals.com For example, the bacterium RIPI-S81 has been shown to desulfurize 4-methyldibenzothiophene (B47821) to its corresponding hydroxy biphenyl. internationalscholarsjournals.comresearchgate.net Some bacteria, like Arthrobacter sp. P1-1, have been observed to form dibenzothiophene-5,5′-dioxide from the sulfur oxidation of DBT. researchgate.net

Cometabolism is a process where a microorganism degrades a substance, like this compound, without using it as a primary source of energy or carbon. nih.gov This degradation occurs in the presence of a growth-promoting substrate. Several studies have demonstrated the cometabolic degradation of alkylated dibenzothiophenes.

For instance, three Pseudomonas species that utilize 1-methylnaphthalene (B46632) as a growth substrate were found to cometabolically oxidize various dimethyldibenzothiophenes. acs.org These strains were also capable of transforming dibenzothiophene and methyldibenzothiophenes. asm.org Similarly, Arthrobacter sp. P1-1, isolated from a PAH-contaminated site, can degrade dibenzothiophene. researchgate.net The cometabolism of dibenzothiophenes by certain Pseudomonas strains resulted in a significant depletion of the compounds, although the detected metabolites did not account for the total amount degraded, and there was no evidence of sulfur release as sulfate, suggesting a pathway distinct from the 4S pathway. asm.orgnih.gov

Identification of Microbial Strains Involved in this compound Biotransformation

A variety of bacterial strains have been identified with the capability to transform or degrade dibenzothiophene and its alkylated derivatives, including this compound. These microorganisms are often isolated from environments contaminated with petroleum hydrocarbons. researchgate.netjseb.jp

Table 2: Examples of Microbial Strains Degrading Dibenzothiophenes

| Microbial Strain | Substrate(s) | Key Findings & Pathway | Reference |

| Pseudomonas spp. (strains BT1, W1, F) | 1,2,3,4-Tetrahydrodibenzothiophene, Dibenzothiophene, Methyldibenzothiophenes | Cometabolically oxidize substrates, producing metabolites like 3-hydroxy-2-formylbenzothiophene and corresponding methyl-substituted versions (Kodama pathway). | asm.orgnih.gov |

| Rhodococcus erythropolis IGTS8 | Dibenzothiophene | Utilizes the sulfur-specific (4S) pathway for desulfurization. | mdpi.comnih.gov |

| Arthrobacter sp. P1-1 | Dibenzothiophene, Carbazole (B46965) | Degrades DBT, forming Dibenzothiophene-5,5′-dioxide. | researchgate.net |

| RIPI-S81 | Dibenzothiophene, 4-Methyldibenzothiophene, 4,6-Dimethyldibenzothiophene (B75733) | Capable of desulfurizing alkylated DBTs via the sulfur-specific pathway. | internationalscholarsjournals.comresearchgate.net |

| Microbacterium sp. ZD-M2 | Dibenzothiophene, 4,6-Dimethyl-DBT | Degrades a broad range of organosulfur compounds via a sulfur-specific pathway. | oup.com |

| Xanthobacter polyaromaticivorans 127W, Sphingomonas sp. A54, Rhizobium sp. N-1 | Dibenzothiophene | Degrade DBT under both aerobic and low-oxygen conditions. | jseb.jp |

| Pseudomonas aeruginosa AQNU-1 | Crude oil (including C1- and C2-dibenzothiophenes) | Degrades various PAHs and aromatic compounds, with biodegradability decreasing with increased alkylation. | mdpi.com |

Environmental Persistence and Bioremediation Strategies

The environmental persistence of this compound is influenced by a combination of its chemical structure and various environmental factors. ontosight.ai Understanding these factors is crucial for developing effective bioremediation strategies for sites contaminated with petroleum products. nih.govresearchgate.net

The rate and extent of this compound biodegradation in the environment are not constant and depend on several variables.

Weathering: Crude oil released into the environment undergoes weathering processes like evaporation, dissolution, and oxidation. jyu.fi These processes alter the oil's composition. While short-term evaporative weathering has little effect on the relative distribution of C1-DBT isomers, biodegradation significantly alters these ratios. researchgate.net This makes the ratios of different methyldibenzothiophene isomers, such as the this compound/4-methyldibenzothiophene ratio, useful markers for assessing the extent of oil biodegradation. nih.govresearchgate.net

Environmental Conditions: Factors such as the availability of oxygen, nutrients, pH, and temperature significantly impact microbial activity and thus the rate of biodegradation. d-nb.infomdpi.com For example, some bacteria can degrade DBT under low-oxygen conditions, which is relevant for sediments where large fractions of these compounds accumulate. jseb.jp The presence of clay minerals in soil and sediment can also affect biodegradation and adsorption of C1-dibenzothiophenes. nih.gov Studies have shown that while adsorption to clay minerals does not alter diagnostic ratios of isomers, biodegradation does. nih.gov Generally, the biodegradability of aromatic compounds decreases as the number of alkyl groups increases, with some studies indicating that this compound shows greater resistance to microbial breakdown compared to other isomers like 4-methyldibenzothiophene. mdpi.com

Bioremediation strategies for petroleum-contaminated sites often involve stimulating the indigenous microbial population (biostimulation) or introducing specific hydrocarbon-degrading microbes (bioaugmentation). mdpi.comnih.gov The selection of appropriate strategies depends on a thorough understanding of the specific contaminants present, like this compound, and the environmental factors at play.

Engineered Bioremediation Approaches

To overcome the limitations of intrinsic bioremediation, such as slow degradation rates and the recalcitrance of certain compounds, engineered bioremediation strategies have been developed. These approaches involve the deliberate manipulation of biological systems to enhance the degradation of pollutants like this compound. Genetic engineering, the construction of microbial consortia, and the immobilization of enzymes or cells are key strategies that offer greater control and efficiency in treating contaminated environments. numberanalytics.comfrontiersin.org

Genetic Engineering of Microorganisms

Genetic engineering provides powerful tools to enhance the natural degradative capabilities of microorganisms. longdom.org This involves modifying the genetic makeup of organisms to introduce new metabolic pathways or optimize existing ones for the breakdown of specific pollutants. numberanalytics.comnih.gov For compounds like this compound, this typically involves the manipulation of genes responsible for the enzymatic attack on the thiophenic ring structure.

Key genetic engineering strategies include:

Pathway Construction: Scientists can assemble entire metabolic pathways for pollutant degradation in a host microorganism. nih.gov For instance, the genes of the well-known 4S pathway, which specifically targets sulfur in dibenzothiophene (DBT) and its alkylated derivatives, can be transferred to robust industrial bacteria like Pseudomonas putida or Escherichia coli. numberanalytics.comnih.gov These hosts can be engineered to express the full suite of enzymes—including monooxygenases—required for the selective cleavage of the carbon-sulfur bond.

Modification of Enzyme Specificity: Enzymes can be altered to improve their affinity and catalytic activity towards target pollutants. nih.gov Techniques like site-directed mutagenesis can be used to modify the active site of a dioxygenase, for example, to better accommodate the methylated structure of this compound, thereby increasing the degradation rate.

Enhancing Enzyme Expression: The production of key degradative enzymes can be increased by placing the corresponding genes under the control of strong, inducible promoters. numberanalytics.com This ensures that the microorganism produces high levels of the necessary enzymes when the pollutant is present.

Research has demonstrated the success of these approaches for a variety of aromatic hydrocarbons. For example, genetically engineered strains of Pseudomonas putida have shown a 90% degradation of toluene (B28343) within 30 days, while engineered fungi like Phanerochaete chrysosporium have been used to degrade polycyclic aromatic hydrocarbons (PAHs). numberanalytics.com These principles are directly applicable to engineering microbes for the efficient degradation of this compound.

Table 1: Examples of Genetically Engineered Microorganisms and Their Applications

| Microorganism | Genetic Modification | Target Pollutant | Key Findings |

|---|---|---|---|

| Pseudomonas putida | Engineered with toluene degradation pathway genes. numberanalytics.com | Toluene | Achieved 90% degradation of toluene in 30 days in a contaminated site. numberanalytics.com |

| Phanerochaete chrysosporium | Genetically modified for enhanced enzyme production. numberanalytics.com | Polycyclic Aromatic Hydrocarbons (PAHs) | Demonstrated 70% degradation of PAHs within 60 days at a former industrial site. numberanalytics.com |

| Escherichia coli | Engineered to express bacterial hemoglobin (VHb) for improved oxygen uptake. nih.gov | Aromatic Compounds | Enhanced degradation of aromatic pollutants under low-oxygen (hypoxic) conditions. nih.gov |

| Deinococcus radiodurans | Engineered with toluene dioxygenase gene cluster. | Toluene, Mercury | Created a strain capable of degrading organic pollutants and reducing toxic ionic mercury. |

Consortium-Based Approaches

In natural environments, the complete mineralization of complex organic compounds is often carried out by a community of microorganisms, where different species perform different steps in the degradation pathway. frontiersin.org Engineered microbial consortia leverage this principle of metabolic division of labor to achieve more efficient and robust bioremediation than is possible with single, pure cultures. mdpi.comnih.gov

These consortia can be categorized as:

Artificial Microbial Consortia (AMC): Members are isolated from different sources and combined to perform a specific task. nih.gov

Synthetic Microbial Consortia (SMC): A subset of AMCs where the composition is precisely defined and often involves genetically engineered strains designed to work together. mdpi.comnih.gov

For the degradation of this compound, a synthetic consortium could be designed where one species, potentially an engineered bacterium, performs the initial oxidative attack on the molecule. The resulting metabolic intermediates, which might be inhibitory to the first species, could then be utilized and further degraded by other members of the consortium. mdpi.com This division of labor reduces the metabolic burden on any single strain and can prevent the accumulation of toxic intermediates. frontiersin.org For example, a consortium could pair a strain efficient at the initial S-oxidation of this compound with another that excels at cleaving the aromatic rings of the resulting metabolites. mdpi.comdss.go.th

Table 2: Hypothetical Design of a Synthetic Microbial Consortium for this compound Degradation

| Microbial Member | Proposed Role | Metabolic Function |

|---|---|---|

| Strain A (e.g., Engineered Pseudomonas sp.) | Primary Degrader | Performs initial oxidation of the sulfur atom in this compound to form sulfoxides and sulfones, followed by C-S bond cleavage. |

| Strain B (e.g., Arthrobacter sp.) | Intermediate Degrader | Utilizes the biphenyl-type metabolites produced by Strain A, performing ring-cleavage via dioxygenase enzymes. researchgate.net |

| Strain C (e.g., Burkholderia sp.) | Mineralizer | Metabolizes the simple organic acids (e.g., succinyl-CoA, acetyl-CoA) produced by Strain B, completing the degradation to carbon dioxide and water. frontiersin.org |

Immobilized Enzymes or Cells

A significant challenge in bioremediation is maintaining the activity and stability of microbial cells or their enzymes in harsh industrial or environmental conditions. researchgate.net Immobilization is a technique that confines enzymes or whole cells to a solid support material, which can enhance their stability, facilitate their reuse, and simplify the design of bioreactors. nih.govlongdom.org

Common immobilization techniques include:

Adsorption: Enzymes or cells are physically attached to the surface of a support via weak forces like van der Waals or electrostatic interactions. e-asct.org Materials like activated carbon or cellulose (B213188) are often used. nih.gov

Covalent Bonding: Strong chemical bonds are formed between the enzyme/cell and the support material, minimizing leaching. e-asct.org

Entrapment: Enzymes or cells are physically confined within the porous network of a polymer matrix, such as alginate or chitosan. e-asct.org This method protects the biocatalyst from the external environment. nih.gov

Cross-linking: Enzyme molecules are chemically linked to each other to form large aggregates (CLEAs), creating a support-free immobilized biocatalyst. e-asct.org

For the bioremediation of this compound, key enzymes like dioxygenases or monooxygenases could be immobilized to create a stable and reusable catalytic system. longdom.org Alternatively, whole cells of specialized degraders, such as Coriolus versicolor or Arthrobacter sp., could be immobilized. dss.go.thresearchgate.net This approach protects the cells from toxic substances in the wastewater and allows for high cell densities in a bioreactor, leading to higher degradation rates. researchgate.net

Table 3: Comparison of Immobilization Techniques for Bioremediation

| Immobilization Method | Description | Advantages | Potential Disadvantages | Common Supports |

|---|---|---|---|---|

| Adsorption | Physical attachment to a support surface via weak bonds. e-asct.org | Simple, low cost, minimal enzyme denaturation. e-asct.org | Enzyme leakage can occur. e-asct.org | Activated Carbon, Cellulose, Chitosan. nih.gov |

| Covalent Bonding | Formation of strong chemical bonds between the enzyme and support. e-asct.org | Strong binding prevents leakage, high stability. e-asct.org | Can cause changes in enzyme conformation and activity. | Epoxy-functionalized resins, Glutaraldehyde-activated supports. tinyblog.cn |

| Entrapment | Physical confinement within a porous polymer matrix. e-asct.org | Good protection from harsh environments, minimal leakage. e-asct.org | Mass transfer limitations for the substrate and product. | Alginate, Polyacrylamide, Chitosan. nih.gov |

| Cross-Linking (CLEAs) | Intermolecular cross-linking of enzyme molecules into aggregates. e-asct.org | High enzyme loading, stable, support-free. e-asct.org | Can be difficult to handle, potential for diffusion limitations. | N/A (uses cross-linking agents like glutaraldehyde). |

Advanced Analytical and Spectroscopic Characterization in 1 Methyldibenzothiophene Research

Application in Geochemical Fingerprinting and Environmental Forensics

Assessment of Biodegradation in Environmental Samples

The environmental fate of 1-methyldibenzothiophene (1-MDBT), a sulfur-containing heterocyclic aromatic compound, is of significant interest due to its prevalence in crude oil and its potential for environmental contamination. Assessing its biodegradation in environmental samples, such as soil and water, involves a combination of laboratory and field studies designed to identify degrading microorganisms, elucidate degradation pathways, and quantify the rate of removal.

Microcosm studies are a fundamental approach to evaluating the biodegradation of 1-MDBT under controlled conditions that simulate natural environments. nih.govmdpi.com These experiments typically involve collecting soil or water samples from a contaminated site and incubating them with a known concentration of 1-MDBT. nih.govmdpi.com Researchers monitor the disappearance of the parent compound over time and identify metabolic byproducts. For instance, studies on the related compound dibenzothiophene (B1670422) (DBT) have shown that bacteria can metabolize it through different pathways. The "4S" pathway, notably used by strains like Rhodococcus qingshengii, involves the specific cleavage of the carbon-sulfur bond without breaking down the carbon structure, thus preserving the fuel's calorific value. mdpi.com This process sequentially oxidizes DBT to DBT-sulfoxide (DBTO) and then to DBT-sulfone (DBTO₂), followed by enzymatic cleavage to produce 2-hydroxybiphenyl (2-HBP) and sulfite. mdpi.com The degradation of alkylated DBTs like 1-MDBT often proceeds at a slower rate compared to the parent compound. mdpi.com

The assessment of biodegradation relies heavily on sophisticated analytical techniques to quantify the target compounds and their metabolites. High-Performance Liquid Chromatography (HPLC) is frequently employed for the quantification of 1-MDBT and its expected metabolites like 2-HBP in laboratory cultures. mdpi.com For more complex environmental matrices like soil and sediment, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. nih.govresearchgate.net This technique allows for the separation, identification, and quantification of 1-MDBT isomers and their degradation products even at low concentrations. nih.govresearchgate.net

The following table outlines a typical experimental setup for assessing the biodegradation of methyl-dibenzothiophenes in a laboratory setting.

| Parameter | Description | Example | Source |

| Microorganism | Bacterial strain used for biodegradation. | Rhodococcus qingshengii IGTS8 | mdpi.com |

| Medium | Growth medium for the microorganism. | Mineral Salt Medium (MSM) or Bushnell-Haas (BH) medium. | mdpi.comnih.gov |

| Substrate | The target compound to be degraded. | Dibenzothiophene (DBT), 4-Methyldibenzothiophene (B47821) (4-MDBT) | mdpi.com |

| Initial Concentration | Starting concentration of the substrate. | 0.9 mM to 1.4 mM | mdpi.com |

| Incubation Conditions | Temperature and agitation for optimal microbial activity. | 30°C, with shaking at 200 rpm. | nih.gov |

| Analytical Method | Technique used to measure substrate and metabolite concentrations. | HPLC with fluorescence or UV detection, GC-MS. | mdpi.comnih.gov |

| Sampling Intervals | Time points for collecting samples to measure degradation. | Every 24 to 48 hours over a period of several days. | mdpi.comnih.gov |

Biodegradation efficiency can be influenced by various factors, including the specific microbial strains present, the bioavailability of the contaminant, and environmental conditions such as pH, temperature, and the presence of other organic compounds that could be used as a primary carbon source (cometabolism). mdpi.comnih.gov For example, the degradation of DBT by Sphingomonas sp. strain XLDN2-5 was significantly enhanced when carbazole (B46965) was present as a growth substrate. nih.gov

Spectroscopic Methods for Structural Elucidation of Reaction Intermediates

Identifying the transient molecules, or reaction intermediates, formed during the biodegradation of this compound is crucial for understanding the complete degradation pathway. Spectroscopic methods are indispensable tools for this structural elucidation. nih.gov Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two most powerful techniques used for this purpose. frontiersin.orgrsc.org

Mass spectrometry, particularly when coupled with chromatographic separation techniques like GC-MS and LC-MS, is highly sensitive for detecting and identifying metabolites present in low concentrations within complex mixtures. rsc.orgnih.gov High-resolution mass spectrometry (HR-MS) can provide the exact molecular formula of an intermediate by measuring its mass with very high accuracy. nih.gov For instance, in the degradation of the related compound dibenzofuran, HR-MS was used to tentatively identify intermediates such as (2-hydroxyphenyl)but-3-en-1-one and (2-hydroxyphenyl)but-2-en-1-one based on their precise mass-to-charge ratios. nih.gov The fragmentation pattern of a molecule in the mass spectrometer provides further clues about its structure. rsc.org

The table below shows examples of intermediates identified during the biodegradation of dibenzothiophene (DBT), a process analogous to that of 1-MDBT, using mass spectrometry.

| Parent Compound | Identified Intermediate | Molecular Formula | Spectroscopic Technique | Source |

| Dibenzothiophene (DBT) | Dibenzothiophene-sulfoxide (DBTO) | C₁₂H₈OS | GC-MS, HPLC | mdpi.comnih.gov |

| Dibenzothiophene (DBT) | Dibenzothiophene-sulfone (DBTO₂) | C₁₂H₈O₂S | GC-MS, HPLC | mdpi.comnih.gov |

| Dibenzothiophene (DBT) | 2-Hydroxybiphenyl (HBP) | C₁₂H₁₀O | HPLC | mdpi.com |

| Dibenzofuran (DBF) | 2,2′,3-trihydroxybiphenyl | C₁₂H₁₀O₃ | HR-MS | nih.gov |

While MS provides vital information about molecular weight and formula, NMR spectroscopy is unparalleled for determining the precise arrangement of atoms and the connectivity within a molecule. frontiersin.orgyoutube.com Techniques like proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC), allow chemists to piece together the exact structure of an unknown compound. youtube.comyoutube.com Although obtaining sufficient quantities of transient intermediates for NMR analysis from environmental samples can be challenging, it is the definitive method for structural confirmation. frontiersin.org The integration of MS and NMR data provides a robust strategy, where MS is used for initial detection and formula generation, and NMR is used for the final, unambiguous structure elucidation of the key intermediates in the biodegradation pathway of this compound. frontiersin.org

Computational Chemistry and Theoretical Studies on 1 Methyldibenzothiophene

Quantum Mechanical and Molecular Dynamics Simulations

Quantum mechanical (QM) methods, especially density functional theory (DFT), are powerful for investigating the electronic structure and energetics of molecules. mdpi.com These methods allow for the detailed exploration of reaction mechanisms at the atomic level. Molecular dynamics (MD) simulations, on the other hand, provide a means to study the time-dependent behavior of molecular systems, offering insights into the dynamics of molecules on catalyst surfaces. mdpi.commdpi.com

The hydrodesulfurization of dibenzothiophene (B1670422) and its alkylated derivatives, such as 1-methyldibenzothiophene, is known to proceed through two primary reaction pathways: direct desulfurization (DDS) and hydrogenation (HYD). In the DDS pathway, the C-S bond is cleaved directly, while in the HYD pathway, one of the aromatic rings is first hydrogenated, followed by the C-S bond scission.

Computational studies on related molecules like 4-methyldibenzothiophene (B47821) (4-MDBT) and 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT) have been instrumental in understanding these mechanisms. nih.gov Quantum mechanical calculations are employed to map out the potential energy surface of the reaction, identifying the reactants, products, intermediates, and, crucially, the transition states. johnhogan.infowikipedia.orgresearchgate.net The transition state is a high-energy, transient configuration that represents the energy barrier that must be overcome for a reaction to occur. youtube.com

By calculating the geometries and energies of these transition states, researchers can determine the activation energy for each step in the reaction mechanism. libretexts.org This information is vital for understanding which pathway (DDS or HYD) is more favorable under different conditions and on different catalyst surfaces. For instance, DFT calculations can model the adsorption of this compound onto a catalyst surface, such as MoS2, and then trace the energetic profile of its subsequent transformation.

Table 1: Hypothetical Transition State Analysis for this compound HDS Pathways

| Reaction Pathway | Key Transition State | Calculated Activation Energy (kJ/mol) |

| Direct Desulfurization (DDS) | C-S Bond Cleavage | 150 |

| Hydrogenation (HYD) | Aromatic Ring Hydrogenation | 120 |

Note: The values in this table are illustrative and based on typical findings for similar compounds. Actual values would require specific DFT calculations for this compound.

Quantum mechanical calculations are not only used to identify reaction pathways but also to predict various thermochemical properties with high accuracy. nih.gov These properties, including enthalpy of formation, entropy, and Gibbs free energy, are essential for understanding the thermodynamics and kinetics of a reaction. researchgate.net

Table 2: Predicted Thermochemical Data for the Hydrogenation Step of this compound

| Thermodynamic Property | Reactant (1-MDBT + H₂) | Transition State | Product (Tetrahydro-1-MDBT) |

| Enthalpy of Formation (kJ/mol) | 250 | 370 | 180 |

| Entropy (J/mol·K) | 450 | 430 | 480 |

| Gibbs Free Energy (kJ/mol) | 115 | 241 | 36 |

Note: These values are hypothetical and serve to illustrate the type of data generated from computational studies. The experimental study of the molecular energetics of 4-methyldibenzothiophene provides a basis for such theoretical predictions. acs.org

Structure-Reactivity Relationships from Computational Models

Computational models are invaluable for establishing structure-reactivity relationships. By systematically studying a series of related molecules, it is possible to understand how small changes in molecular structure, such as the position of a methyl group, can influence reactivity.

In the case of methyl-substituted dibenzothiophenes, the position of the methyl group can have a significant impact on the rate of hydrodesulfurization. Computational studies on various isomers of methyldibenzothiophene can reveal how the methyl group affects the electron density distribution in the molecule, the strength of the C-S bonds, and the molecule's interaction with the catalyst surface. researchgate.net For example, a methyl group at a particular position might sterically hinder the adsorption of the molecule onto the catalyst's active site, thereby slowing down the reaction. Conversely, it might electronically activate the molecule, making it more susceptible to desulfurization.

DFT calculations can quantify these effects by computing descriptors such as atomic charges, bond orders, and frontier molecular orbital energies (HOMO and LUMO). nih.gov By correlating these computed descriptors with experimentally observed reaction rates for a series of alkyl-dibenzothiophenes, a quantitative structure-activity relationship (QSAR) model can be developed. This model can then be used to predict the reactivity of other, untested substituted dibenzothiophenes.

Computational Approaches in Catalyst Design for this compound Transformations

The insights gained from computational studies of reaction mechanisms and structure-reactivity relationships can be leveraged for the rational design of new and improved catalysts. researchgate.net By understanding the key features of the catalyst's active site that promote the desired reaction pathway, it is possible to computationally screen potential new catalyst materials.

For the hydrodesulfurization of this compound, computational models can be used to investigate the interaction of the molecule with different catalyst surfaces, such as various transition metal sulfides (e.g., MoS₂, WS₂, Ni-Mo-S). DFT calculations can model the adsorption energy of this compound on different crystal facets of the catalyst and identify the most favorable binding configurations.

Furthermore, molecular dynamics simulations can be used to study the diffusion of reactants and products on the catalyst surface and to understand the dynamic behavior of the catalyst under reaction conditions. harvard.edu By simulating the entire catalytic cycle, from reactant adsorption to product desorption, researchers can identify the rate-limiting step and then computationally modify the catalyst's composition or structure to lower the energy barrier for that step. For instance, the effect of adding a promoter element, such as cobalt or nickel, to a MoS₂ catalyst can be modeled to understand how it enhances the catalytic activity for the desulfurization of this compound.

Broader Research Implications and Future Directions

Contributions to Sustainable Energy and Environmental Science

The presence of 1-methyldibenzothiophene and its isomers in petroleum feedstocks is a central challenge in the production of clean fuels. ontosight.ai Its removal is a key objective of hydrodesulfurization (HDS), a catalytic process that reduces sulfur dioxide emissions from fuel combustion. Research into the HDS of dibenzothiophene (B1670422) and its alkylated derivatives, such as this compound, is crucial for improving catalyst efficiency and achieving ultra-low sulfur fuel standards. The steric hindrance caused by the methyl group in compounds like 4-methyldibenzothiophene (B47821) can significantly lower the desulfurization rate compared to the parent dibenzothiophene, making these compounds particularly challenging to remove. tue.nlacs.org

Beyond fuel production, this compound serves as an important biomarker in petroleum geochemistry. The relative distribution and ratios of its isomers are used to differentiate and identify the source of crude oils, track the weathering and biodegradation of oil spills, and assess the thermal maturity of source rocks. researchgate.netuq.edu.au For instance, the 4-methyldibenzothiophene to this compound ratio (MDR) is an established indicator of thermal maturity in source rocks. uq.edu.auscielo.org.co

| Parameter | Application | Significance |

| Hydrodesulfurization (HDS) | Clean Fuel Production | Removal of sulfur compounds like 1-MDBT from fossil fuels to prevent SOx emissions. The reactivity of different isomers varies, impacting catalyst and process design. tue.nl |

| Isomeric Ratios (e.g., MDR) | Petroleum Geochemistry | Used as a reliable marker for oil source identification, weathering studies, and assessing the thermal maturity of hydrocarbon source rocks. researchgate.netuq.edu.auscielo.org.co |

| Environmental Monitoring | Pollution Assessment | Detection in environmental samples can indicate contamination from petroleum spills or industrial activities. ontosight.ai |

Recent research has also focused on alternative desulfurization methods, such as oxidative desulfurization (ODS), which can remove these refractory sulfur compounds under milder conditions than traditional HDS. aip.orgmaterresearch.comresearchgate.net Studies have demonstrated high conversion rates of 4-methyldibenzothiophene to its corresponding sulfone using polyoxometalate catalysts, highlighting a promising avenue for sustainable and efficient fuel cleaning technologies. aip.orgmaterresearch.com

Potential for Materials Science Applications

The rigid, planar, and electron-rich structure of the dibenzothiophene core makes its derivatives, including this compound, interesting candidates for applications in materials science. ontosight.ai These compounds possess unique electronic and optical properties that are being explored for use in organic electronics.

The primary areas of interest include:

Organic Semiconductors: The π-conjugated system of dibenzothiophene derivatives allows for charge transport, a key property for semiconductor materials. These compounds could potentially be used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). ontosight.aimacroarc.org

Fluorescent Probes: The inherent fluorescence of the dibenzothiophene moiety can be tuned by adding functional groups. This opens the possibility of designing specific probes for sensing and imaging applications. ontosight.ai

Photophysical Studies: Research into the excited-state dynamics of dibenzothiophene derivatives, including 4-methyldibenzothiophene, helps to understand their behavior upon light absorption. Such studies have revealed that these molecules have high triplet state yields (ca. 98%) after excitation, a property that could be harnessed in applications like photodynamic therapy or photocatalysis. scispace.com

| Property | Potential Application | Research Focus |

| Electronic Properties | Organic Semiconductors (OFETs, OLEDs) | Synthesis of novel dibenzothiophene derivatives and characterization of their charge transport capabilities. ontosight.aimacroarc.org |

| Optical Properties | Fluorescent Probes, Emitters in OLEDs | Investigation of absorption and emission characteristics; tuning photophysical properties through chemical modification. ontosight.aiscispace.com |

| High Triplet Yield | Photocatalysis, Photodynamic Therapy | Understanding and controlling intersystem crossing from the excited singlet state to the triplet state. scispace.com |

While research in this area is less extensive than in geochemistry and catalysis, the foundational properties of this compound and related structures suggest a promising frontier for the development of advanced functional materials. researchgate.net

Emerging Research Avenues and Methodological Advancements

The ongoing scientific interest in this compound is driving the development of new research methodologies and opening up novel areas of investigation. A significant focus is on creating more efficient and selective chemical processes, as well as more sensitive analytical techniques.

Catalysis and Reaction Pathways:

Oxidative Desulfurization (ODS): As an alternative to HDS, ODS is gaining traction. Research on catalysts like titanium-supported polyoxometalates has shown exceptional efficiency, achieving up to 99% conversion of 4-methyldibenzothiophene to sulfone under mild conditions. aip.orgmaterresearch.comresearchgate.net This approach avoids the need for high-pressure hydrogen and can target sulfur compounds that are resistant to conventional HDS.

Homogeneous Catalysis Models: Studies using organometallic complexes, such as those involving rhodium and nickel, provide fundamental insights into the mechanisms of C–S bond cleavage. acs.orglehigh.edu This research helps in the rational design of more effective industrial HDS catalysts.

Computational Chemistry: Theoretical modeling is increasingly used to understand reaction mechanisms, such as the formation of dibenzothiophenes and their methylated derivatives from smaller molecules at high temperatures. mdpi.com These studies help predict reaction kinetics and thermodynamic favorability of different pathways.

Analytical and Detection Methods:

Advanced Mass Spectrometry: New methods are being developed for the sensitive detection of polycyclic aromatic sulfur heterocycles (PASHs), including this compound, in environmental samples. Techniques like atmospheric pressure gas chromatography-tandem mass spectrometry (APGC-MS/MS) offer high sensitivity and precision for analyzing these compounds in fine particulate matter (PM2.5), which is crucial for assessing environmental contamination and potential health impacts. ccspublishing.org.cn

Table of Emerging Research Focus

| Research Area | Advancement | Significance |

|---|---|---|

| Catalytic Desulfurization | Oxidative Desulfurization (ODS) with Polyoxometalate catalysts. | Offers a high-efficiency, low-pressure alternative to traditional HDS for removing refractory sulfur compounds. aip.orgmaterresearch.comresearchgate.net |

| Mechanistic Studies | Homogeneous organometallic models for C-S bond cleavage. | Provides fundamental understanding to guide the design of next-generation heterogeneous catalysts. acs.orglehigh.edu |

| Environmental Analysis | APGC-MS/MS for trace detection in atmospheric particles. | Enables highly sensitive quantification of PASHs, improving pollution monitoring and toxicological studies. ccspublishing.org.cn |

| Theoretical Chemistry | Quantum-chemical calculations of formation and reaction pathways. | Elucidates complex reaction networks and predicts the stability and reactivity of isomers. mdpi.com |

Future research will likely continue to explore these avenues, focusing on the scale-up of novel catalytic systems, the application of new analytical tools to complex environmental and biological matrices, and the synthesis of this compound-based materials for electronic devices.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for distinguishing 1-methyldibenzothiophene (1-MDBT) from its structural isomers (e.g., 2-/3- and 4-MDBT)?

- Methodology : Gas chromatography coupled with mass spectrometry (GC/MS) using selective ion monitoring (SIM) for sulfur-containing ions (e.g., m/z 198 for dibenzothiophenes) is widely employed. High-resolution GC columns (e.g., DB-5MS) with optimized temperature programs can resolve isomers based on retention indices (RI). For example, 1-MDBT (CAS RN: 31317-07-4 ) exhibits distinct RI values compared to 4-MDBT, which is more thermally stable .

- Key Data : The 4-/1-MDBT ratio (MDBTR) is a maturity indicator in petroleum geochemistry, calculated as , correlating with vitrinite reflectance () and Rock-Eval .

Q. How does biodegradation affect the relative abundance of 1-MDBT in environmental or petroleum samples?

- Methodology : Biodegradation experiments should monitor isomer-specific degradation rates using controlled microbial consortia. For example, preferential degradation of 2-/3-MDBT over 1-MDBT and 4-MDBT has been observed in oil-in-oil emulsion samples, leading to elevated 4-/1-MDBT ratios in biodegraded residues .

- Validation : Compare biodegraded samples with unaltered source material (e.g., Orimulsion) using GC/MS and stable isotope probing to confirm microbial pathways .

Q. What are the primary geochemical applications of 1-MDBT in petroleum systems?

- Methodology : 1-MDBT is used in conjunction with other methylated dibenzothiophenes to assess thermal maturity and depositional environments. For instance, low MDBTR values (<5.40) indicate lower thermal maturity, while higher ratios (>5.40) suggest advanced maturity (e.g., condensates) .

- Experimental Design : Combine MDBTR with other biomarkers (e.g., steranes, hopanes) and pyrolysis data (Rock-Eval) to cross-validate maturity assessments .

Advanced Research Questions

Q. How can contradictory data on 1-MDBT stability in high-temperature systems be resolved?

- Methodology : Conduct artificial maturation experiments (e.g., hydrous pyrolysis) on kerogen or crude oil samples to simulate thermal cracking. Monitor isomer-specific degradation kinetics using kinetic parameters derived from Arrhenius plots. For example, 1-MDBT’s lower thermal stability compared to 4-MDBT supports its use in the Methyldibenzothiophene Index () for high-maturity systems .

- Data Interpretation : Address discrepancies by validating experimental RI values against AI-predicted indices (e.g., NIST23 library) to avoid misidentification in GC/Q-TOF workflows .

Q. What advanced statistical approaches are suitable for analyzing multivariate datasets involving 1-MDBT and co-occurring biomarkers?

- Methodology : Apply false discovery rate (FDR) control (e.g., Benjamini-Hochberg procedure) to minimize Type I errors in high-throughput biomarker studies. Pair this with principal component analysis (PCA) to isolate maturity, source, and biodegradation signals .

- Case Study : In a study of Tumaco-1-ST-P well extracts, PCA revealed clustering of samples by depth using MDBTR, , and pristane/phytane ratios .

Q. How can 1-MDBT be integrated into basin modeling for heat-flow calibration?

- Methodology : Incorporate MDI-derived kinetic parameters into basin models (e.g., PetroMod) to reconstruct thermal histories. Calibrate models using vitrinite reflectance and fluid inclusion data. For example, MDI kinetics from hydrous pyrolysis can refine activation energies for maturity prediction .

- Challenges : Address heterogeneity in organic facies by analyzing multiple cores and integrating lithological data .

Q. What novel methods improve trace-level quantification of 1-MDBT in complex matrices (e.g., sediments, crude oils)?

- Methodology : Use accelerated solvent extraction (ASE) with dichloromethane, followed by silica gel chromatography to isolate aromatic fractions. Quantify via GC × GC-TOFMS for enhanced sensitivity and isomer separation.

- Validation : Compare results with stable isotope dilution (e.g., -labeled internal standards) to correct for matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.